Cas no 53483-22-0 (Propanimidamide, N,N-dimethyl-N'-phenyl-)

Propanimidamide, N,N-dimethyl-N'-phenyl- structure
53483-22-0 structure
Product name:Propanimidamide, N,N-dimethyl-N'-phenyl-
CAS No:53483-22-0
MF:C11H16N2
MW:176.258142471313
CID:4025393
PubChem ID:525845

Propanimidamide, N,N-dimethyl-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Propanimidamide, N,N-dimethyl-N'-phenyl-
    • N,N-Dimethyl-Na(2)-phenylpropanimidamide
    • N,N-Dimethyl-N'-phenyl-propionamidine
    • CJCCZDVSXHPVKQ-UHFFFAOYSA-N
    • DTXSID401287594
    • 53483-22-0
    • Inchi: InChI=1S/C11H16N2/c1-4-11(13(2)3)12-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
    • InChI Key: CJCCZDVSXHPVKQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 176.131348519Da
  • Monoisotopic Mass: 176.131348519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.6Ų

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